molecular formula C24H25N3O6 B2917407 2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate CAS No. 939888-70-7

2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate

Cat. No.: B2917407
CAS No.: 939888-70-7
M. Wt: 451.479
InChI Key: JHYMCBYMWUMDIE-UHFFFAOYSA-N
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Description

2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate is a useful research compound. Its molecular formula is C24H25N3O6 and its molecular weight is 451.479. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-({2’-Amino-3’-cyano-6’-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-yl}carbonyloxy)ethyl 2-methylprop-2-enoate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to bind with high affinity to multiple receptors, potentially influencing enzymatic activity and protein function. For instance, the indole moiety in the compound can interact with enzymes involved in tryptophan metabolism, while the pyran ring may interact with proteins involved in cellular signaling pathways .

Cellular Effects

The effects of 2-({2’-Amino-3’-cyano-6’-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-yl}carbonyloxy)ethyl 2-methylprop-2-enoate on cells include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound can influence the activity of kinases and phosphatases, thereby altering phosphorylation states and downstream signaling events. Additionally, it may affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .

Molecular Mechanism

At the molecular level, 2-({2’-Amino-3’-cyano-6’-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-yl}carbonyloxy)ethyl 2-methylprop-2-enoate exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, the compound may inhibit certain proteases by binding to their active sites, or it may activate transcription factors by facilitating their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-({2’-Amino-3’-cyano-6’-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-yl}carbonyloxy)ethyl 2-methylprop-2-enoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade in the presence of specific enzymes or under oxidative stress, leading to altered cellular responses over time .

Dosage Effects in Animal Models

The effects of 2-({2’-Amino-3’-cyano-6’-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-yl}carbonyloxy)ethyl 2-methylprop-2-enoate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-propylspiro[indole-3,4'-pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6/c1-5-10-27-18-9-7-6-8-16(18)24(23(27)30)17(13-25)20(26)33-15(4)19(24)22(29)32-12-11-31-21(28)14(2)3/h6-9H,2,5,10-12,26H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYMCBYMWUMDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OCCOC(=O)C(=C)C)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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